molecular formula C10H17NO B8739732 Hexahydro-3,3-dimethylindolizin-7(1H)-one CAS No. 106051-16-5

Hexahydro-3,3-dimethylindolizin-7(1H)-one

Cat. No. B8739732
Key on ui cas rn: 106051-16-5
M. Wt: 167.25 g/mol
InChI Key: PMKWMVHAGZXDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09169249B2

Procedure details

3,4-Dihydro-2,2-diemthyl-2H-pyrrole (900 mg, 9.3 mmol) was added to acetonitrile (90 ml) in a 250 ml round bottom flask, fitted with water condenser. ZnCl2 (0.5M) in THF (23 ml, 11.6 mmol) was added to the solution and warmed to 60° C. 2-(Trimethylsiloxy)-1,3-butadiene (2.6 g, mmol, 18.4 mmol) was added to the mixture and heated at 90° C. overnight. The solution was cooled to room temperature and diluted with dichloromethane (90 ml) and 1N HCl (90 ml). The two layers were separated, the aqueous layer was basified with NH3 (28%) in H2O, and extracted with dichloromethane. The organic layer was washed with brine and dried with Na2SO4. Solid was removed by filtration and mother liquor was concentrated in vacuo to give 250 mg brown color oil. This oil was further purified by column chromatography (100% ethyl acetate to 95% ethyl acetate: 5% methanol) to give a light yellow oil (170 mg, 11% yield).
[Compound]
Name
3,4-Dihydro-2,2-diemthyl-2H-pyrrole
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
23 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
11%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].[CH2:4]1[CH2:8][O:7][CH2:6][CH2:5]1.C[Si](C)(C)O[C:12]([CH:14]=[CH2:15])=C.Cl[CH2:19]Cl>Cl.[Cl-].[Cl-].[Zn+2]>[CH3:19][C:14]1([CH3:12])[N:3]2[CH:5]([CH2:4][C:8](=[O:7])[CH2:2][CH2:1]2)[CH2:6][CH2:15]1 |f:5.6.7|

Inputs

Step One
Name
3,4-Dihydro-2,2-diemthyl-2H-pyrrole
Quantity
900 mg
Type
reactant
Smiles
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C[Si](OC(=C)C=C)(C)C
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
90 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
23 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with water condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Solid was removed by filtration and mother liquor
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 250 mg brown color oil
CUSTOM
Type
CUSTOM
Details
This oil was further purified by column chromatography (100% ethyl acetate to 95% ethyl acetate: 5% methanol)

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC2CC(CCN12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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